molecular formula C51H56N16O4 B13842627 Linagliptin Methyl Dimer

Linagliptin Methyl Dimer

Cat. No.: B13842627
M. Wt: 957.1 g/mol
InChI Key: RYJQYUJRKHESAR-KKLWWLSJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Linagliptin Methyl Dimer involves the reaction of Linagliptin with an azo catalyst and an acid. The process typically includes dissolving Linagliptin in a mixed solvent of dichloromethane and ethanol, followed by the addition of 2,2’-dihydroxyazobenzene and hydrochloric acid. The reaction is carried out at around 35°C for approximately 10 hours .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar steps but is optimized for higher yield and purity. The crude Linagliptin product is used as a starting material, and the reaction conditions are carefully controlled to ensure the formation of the dimeric impurity with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Linagliptin Methyl Dimer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced analogs .

Mechanism of Action

Linagliptin Methyl Dimer, like Linagliptin, inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition increases the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon production. The molecular targets include the DPP-4 enzyme, and the pathways involved are related to glucose metabolism and insulin regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Linagliptin Methyl Dimer is unique due to its specific formation as an impurity during the synthesis of Linagliptin. Its study helps in understanding the stability and purity of Linagliptin, contributing to better quality control in pharmaceutical production .

Properties

Molecular Formula

C51H56N16O4

Molecular Weight

957.1 g/mol

IUPAC Name

8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-1-[[4-[2-[[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]amino]ethyl]quinazolin-2-yl]methyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C51H56N16O4/c1-6-8-26-64-42-44(58-48(64)62-24-14-16-33(52)28-62)60(4)51(71)67(47(42)69)31-41-56-38-21-13-11-19-36(38)39(57-41)22-23-53-34-17-15-25-63(29-34)49-59-45-43(65(49)27-9-7-2)46(68)66(50(70)61(45)5)30-40-54-32(3)35-18-10-12-20-37(35)55-40/h10-13,18-21,33-34,53H,14-17,22-31,52H2,1-5H3/t33-,34-/m1/s1

InChI Key

RYJQYUJRKHESAR-KKLWWLSJSA-N

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)CCN[C@@H]6CCCN(C6)C7=NC8=C(N7CC#CC)C(=O)N(C(=O)N8C)CC9=NC1=CC=CC=C1C(=N9)C)C

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)CCNC6CCCN(C6)C7=NC8=C(N7CC#CC)C(=O)N(C(=O)N8C)CC9=NC1=CC=CC=C1C(=N9)C)C

Origin of Product

United States

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